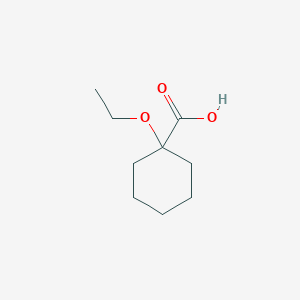

1-Ethoxycyclohexane-1-carboxylic acid

Übersicht

Beschreibung

1-Ethoxycyclohexane-1-carboxylic acid is an organic compound belonging to the class of carboxylic acids It features a cyclohexane ring substituted with an ethoxy group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Ethoxycyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the esterification of cyclohexanecarboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of advanced catalysts and optimized reaction conditions can further enhance the production scale.

Analyse Chemischer Reaktionen

Acid-Base Reactions

The carboxylic acid group readily participates in acid-base reactions:

-

Salt formation : Reacts with strong bases (e.g., NaOH) to form water-soluble carboxylate salts :

-

Proton transfer : Acts as a Brønsted acid (), donating protons to electrophiles in reactions requiring carboxylate intermediates .

Esterification and Transesterification

The compound undergoes reversible esterification under acidic conditions via the Fischer mechanism :

Mechanism Steps :

-

Protonation : Carboxyl oxygen protonation enhances carbonyl electrophilicity.

-

Nucleophilic attack : Alcohol (e.g., methanol) attacks the carbonyl carbon.

-

Proton transfer : Internal rearrangement stabilizes intermediates.

| Condition | Reagent | Product |

|---|---|---|

| H₂SO₄, reflux | Excess ethanol | Cyclohexane-diether carboxylate |

| Acid catalysis | Primary alcohols | Transesterified derivatives |

Equilibrium dynamics favor ester formation under water-removal conditions (e.g., Dean-Stark trap) .

Oxidation Reactions

The cyclohexane ring and/or ethoxy group undergo oxidation under controlled conditions:

-

Ring oxidation : Catalytic oxidation (e.g., KMnO₄/H⁺) converts cyclohexane to cyclohexanone derivatives.

-

Side-chain oxidation : Strong oxidizers (e.g., CrO₃) may cleave the ethoxy group to form ketones or carboxylic acid derivatives.

Nucleophilic Substitution

The ethoxy group participates in Sₙ reactions under specific conditions:

Reaction Pathways :

-

Acid-mediated cleavage : Concentrated HX (X = Cl, Br) replaces ethoxy with halide:

. -

Electrophilic substitution : Weak electrophiles (e.g., alkyl halides) require prior carboxylate formation for enhanced nucleophilicity .

Decarboxylation

Thermal or enzymatic decarboxylation removes CO₂ under high heat (>200°C) or biological conditions:

.

Grignard Reactions

Deprotonation to carboxylate enables reactivity with Grignard reagents:

-

Nucleophilic attack : RMgX targets the electron-deficient carbonyl carbon.

-

Protonation : Acid work-up yields tertiary alcohol derivatives .

Reaction Comparative Analysis

This compound’s bifunctional reactivity makes it valuable for synthesizing complex organic architectures, particularly in pharmaceutical intermediates and polymer precursors . Further research should explore catalytic asymmetric modifications and green chemistry applications.

Wissenschaftliche Forschungsanwendungen

Overview

1-Ethoxycyclohexane-1-carboxylic acid is characterized by a cyclohexane ring with an ethoxy group and a carboxylic acid group. Its molecular formula is with a CAS number of 50421-28-8. The compound can be synthesized through esterification of cyclohexanecarboxylic acid with ethanol, typically using sulfuric acid as a catalyst under reflux conditions.

Summary of Synthesis Methods

| Synthesis Method | Description |

|---|---|

| Esterification | Reaction of cyclohexanecarboxylic acid with ethanol in the presence of acid. |

| Continuous Flow Processes | Industrial production utilizing advanced catalysts for optimized yields. |

Chemistry

This compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules. It participates in various chemical reactions typical of carboxylic acids, including:

- Oxidation : Can be oxidized to yield cyclohexanone derivatives.

- Reduction : Reduction can convert the carboxylic acid group into an alcohol.

- Substitution : The ethoxy group can be replaced by other functional groups through nucleophilic substitution.

Biology

In biological research, this compound has been utilized to study enzyme-substrate interactions and metabolic pathways. Its ability to participate in hydrogen bonding and ionic interactions makes it valuable for examining biochemical processes.

Industry

The compound finds applications in the production of specialty chemicals and materials. Its unique properties allow it to be used as a precursor in the synthesis of various industrial products, enhancing its commercial viability.

Case Study 1: Synthesis of Cyclohexanone Derivatives

A study demonstrated the oxidation of this compound using potassium permanganate, resulting in high yields of cyclohexanone derivatives. This reaction illustrates the compound's utility as a precursor in synthesizing valuable chemical intermediates.

Case Study 2: Enzyme Interaction Studies

Research involving this compound has shown its effectiveness in modulating enzyme activity within metabolic pathways. For instance, it was used to investigate its role as a substrate for specific enzymes, contributing to understanding metabolic regulation in organisms .

Wirkmechanismus

The mechanism of action of 1-ethoxycyclohexane-1-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the ethoxy group can influence the compound’s solubility and reactivity. These interactions can affect the compound’s behavior in biological systems and its efficacy in industrial applications.

Vergleich Mit ähnlichen Verbindungen

Cyclohexanecarboxylic acid: Lacks the ethoxy group, resulting in different reactivity and solubility properties.

Ethyl cyclohexanecarboxylate: An ester derivative with different chemical properties and applications.

Cyclohexanol: A reduction product of cyclohexanecarboxylic acid with distinct chemical behavior.

Uniqueness: 1-Ethoxycyclohexane-1-carboxylic acid is unique due to the presence of both an ethoxy group and a carboxylic acid group on the cyclohexane ring. This combination imparts specific chemical properties, making it valuable for various applications in research and industry.

Biologische Aktivität

1-Ethoxycyclohexane-1-carboxylic acid (C9H16O3) is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological efficacy, including antimicrobial, anticancer, and other therapeutic properties. The information is compiled from diverse sources to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features an ethoxy group attached to a cyclohexane ring with a carboxylic acid functional group, which may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that carboxylic acids, including derivatives like this compound, possess significant antimicrobial properties. These compounds often act by disrupting microbial cell membranes and inhibiting essential metabolic processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus (MRSA) | 0.64 µg/mL | Disruption of cell membrane integrity |

| Escherichia coli | Not specifically reported | Potential inhibition of metabolic pathways |

In a study examining the antimicrobial effects of various carboxylic acids, it was found that the presence of an ethyl group enhances lipophilicity, allowing better membrane penetration and activity against bacteria .

Anticancer Properties

The anticancer potential of this compound has not been extensively documented in clinical studies. However, related compounds in the carboxylic acid family have shown promise in inhibiting cancer cell proliferation.

| Cell Line | IC50 Value | Effect |

|---|---|---|

| HeLa (cervical cancer) | Not specifically reported | Induces apoptosis and inhibits migration |

Carboxylic acids are known to interact with various cellular pathways involved in cancer progression. Their ability to modulate histone deacetylases (HDACs) suggests a potential role in cancer therapy .

Study on Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of carboxylic acids derived from natural sources demonstrated that compounds similar to this compound exhibited strong inhibition against MRSA strains. The study utilized molecular docking techniques to confirm binding interactions with key bacterial proteins .

Cytotoxicity Assessment

A cytotoxicity assessment was performed using the HeLa cell line to evaluate the potential anticancer effects of this compound. Results indicated moderate cytotoxicity, suggesting further investigation into its mechanism of action could be beneficial .

The biological activity of this compound may be attributed to several mechanisms:

- Membrane Disruption: The lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.

- Metabolic Inhibition: By interfering with metabolic pathways, these compounds can inhibit growth and proliferation in microbial and cancer cells.

- Apoptosis Induction: Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Eigenschaften

IUPAC Name |

1-ethoxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-12-9(8(10)11)6-4-3-5-7-9/h2-7H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTPALHYKHETAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801296987 | |

| Record name | 1-Ethoxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50421-28-8 | |

| Record name | 1-Ethoxycyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50421-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethoxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.